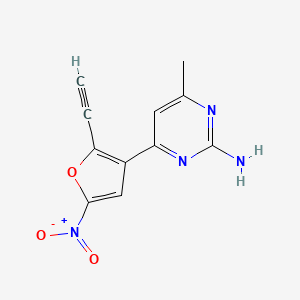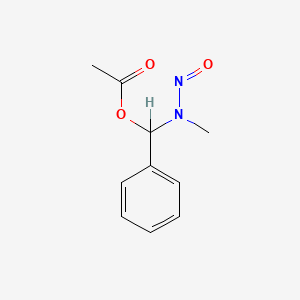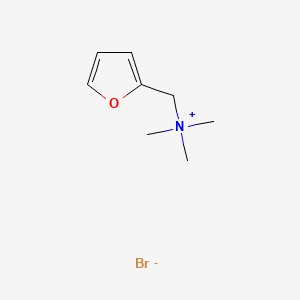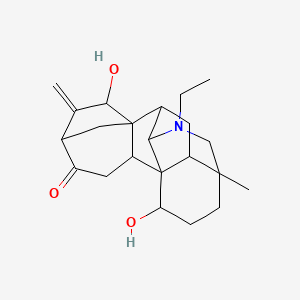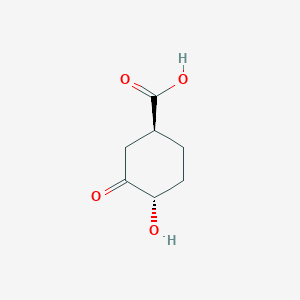
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid is a 4-oxo monocarboxylic acid, a 5-hydroxy monocarboxylic acid and a secondary alpha-hydroxy ketone. It derives from a cyclohexanecarboxylic acid. It is a conjugate acid of a (1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Stereochemistry and Reaction Mechanisms
- Bromination and Epoxydation Studies : Research by Bellucci et al. (1972) investigated the bromination of 3-cyclohexene-1-carboxylic acid and the epoxydation of methyl 3-cyclohexene-1-carboxylate, providing insights into stereochemical outcomes of these reactions (Bellucci, Marioni, & Marsili, 1972).
- Analysis of Multiplanar Cyclohexane Rings : Desai et al. (1938) conducted studies on the bromination of 1-carboxy-4-methylcyclohexane-1-acetic acid, which led to the formation of hydroxy acids upon heating with aqueous sodium carbonate (Desai, Hunter, & Saharia, 1938).
Synthesis and Functionalization
- Ring-Closing Metathesis-Based Synthesis : A study by Cong and Yao (2006) showcased the diastereoselective synthesis of a cyclohexene skeleton using L-serine, demonstrating an innovative approach in organic synthesis (Cong & Yao, 2006).
- Synthesis of 1-Amino-4-Hydroxycyclohexane-1-Carboxylic Acids : Avenoza et al. (1999) explored the synthesis of constrained hydroxy-α-amino acids, contributing to the development of new amino acid derivatives (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999).
Catalysis and Reaction Dynamics
- Catalysis by Ionised Carboxy-Group : Kirby and Meyer (1972) investigated the role of the carboxy-group in the hydrolysis of enol esters and ketonisation of enols, providing a deeper understanding of intramolecular catalysis (Kirby & Meyer, 1972).
Environmental and Biological Studies
- Environmental Exposure to Plasticizers : Silva et al. (2013) studied the exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of monitoring environmental pollutants (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Miscellaneous Applications
- Preparation of Herbicides : A study by Liepa et al. (1989) focused on the synthesis of certain cyclohexene derivatives for use as herbicides, showcasing the compound's utility in agricultural chemistry (Liepa, Wilkie, & Winzenberg, 1989).
Propiedades
Nombre del producto |
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(1S,4S)-4-hydroxy-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-5,8H,1-3H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
BYPXGAVDTZXOLE-WHFBIAKZSA-N |
SMILES isomérico |
C1C[C@@H](C(=O)C[C@H]1C(=O)O)O |
SMILES |
C1CC(C(=O)CC1C(=O)O)O |
SMILES canónico |
C1CC(C(=O)CC1C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



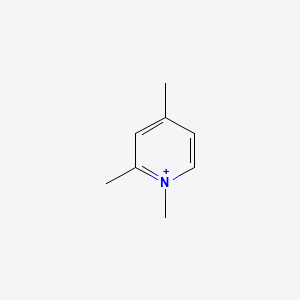


![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hexadecanoate](/img/structure/B1195434.png)

![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)
